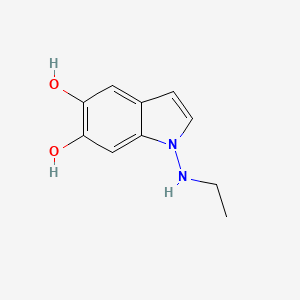
1-(Ethylamino)-1H-indole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylamino)-1H-indole-5,6-diol is a compound belonging to the indole family, characterized by an indole core structure with an ethylamino group at the 1-position and hydroxyl groups at the 5 and 6 positions. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)-1H-indole-5,6-diol typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as indole-5,6-diol.
Ethylation: The indole-5,6-diol undergoes ethylation using ethylamine under controlled conditions to introduce the ethylamino group at the 1-position.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.
Purification and Isolation: Advanced purification techniques, including distillation, crystallization, and chromatography, are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethylamino)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed:
Quinone Derivatives: Formed through oxidation.
Dihydro Derivatives: Formed through reduction.
Substituted Indoles: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1-(Ethylamino)-1H-indole-5,6-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Ethylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
1-(Ethylamino)-1H-indole-5,6-diol can be compared with other similar compounds, such as:
1-(Methylamino)-1H-indole-5,6-diol: Differing by the presence of a methyl group instead of an ethyl group.
1-(Propylamino)-1H-indole-5,6-diol: Differing by the presence of a propyl group instead of an ethyl group.
1-(Hydroxyamino)-1H-indole-5,6-diol: Differing by the presence of a hydroxy group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-(ethylamino)indole-5,6-diol |
InChI |
InChI=1S/C10H12N2O2/c1-2-11-12-4-3-7-5-9(13)10(14)6-8(7)12/h3-6,11,13-14H,2H2,1H3 |
Clave InChI |
KXRQSYPMSFZOOE-UHFFFAOYSA-N |
SMILES canónico |
CCNN1C=CC2=CC(=C(C=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


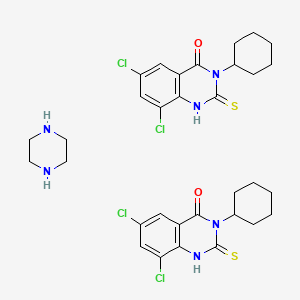

![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
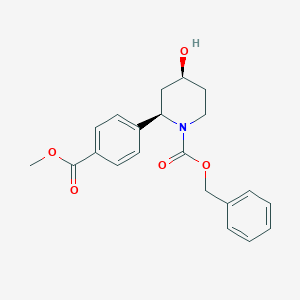
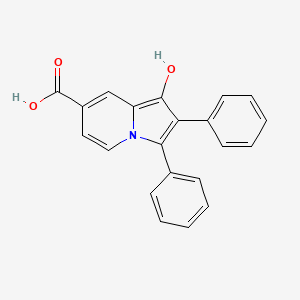

![7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933437.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)
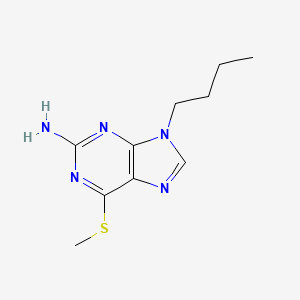
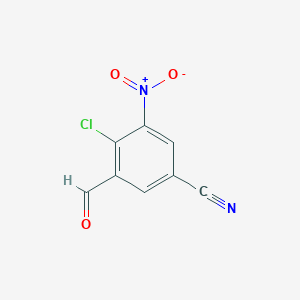
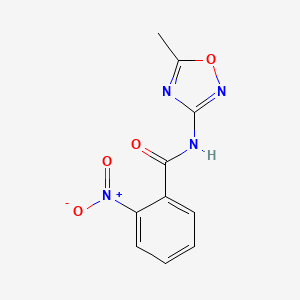
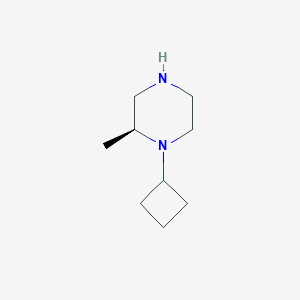
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
